molecular formula C13H9NO2 B6375537 2-Cyano-4-(3-hydroxyphenyl)phenol, 95% CAS No. 1261918-86-8

2-Cyano-4-(3-hydroxyphenyl)phenol, 95%

Cat. No. B6375537
CAS RN: 1261918-86-8
M. Wt: 211.22 g/mol
InChI Key: MHTISFASLPZFGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-4-(3-hydroxyphenyl)phenol, 95% (2C4HPP) is a synthetic compound with a wide range of applications in scientific research and industrial processes. It is a versatile reagent with a range of properties, including its ability to act as a catalyst, reagent, and stabilizer. 2C4HPP has been used in a variety of industries, including pharmaceuticals, agriculture, and food processing. In addition, it has been used in a variety of laboratory experiments, including biochemical and physiological studies.

Mechanism of Action

2-Cyano-4-(3-hydroxyphenyl)phenol, 95% has been shown to interact with a variety of enzymes and proteins. It has been shown to act as an inhibitor of some enzymes, such as phospholipase A2 and cyclooxygenase-2. In addition, it has been shown to act as an activator of some enzymes, such as protein kinase C and protein kinase A.
Biochemical and Physiological Effects
2-Cyano-4-(3-hydroxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. In addition, it has been shown to reduce the production of reactive oxygen species, such as superoxide and hydrogen peroxide. Furthermore, it has been shown to reduce the expression of pro-inflammatory genes, such as COX-2 and iNOS.

Advantages and Limitations for Lab Experiments

The use of 2-Cyano-4-(3-hydroxyphenyl)phenol, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent and is readily available. In addition, it is relatively stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and its solubility decreases with increasing concentration. Furthermore, it is not very stable in the presence of light and oxygen.

Future Directions

There are a number of potential future directions for the use of 2-Cyano-4-(3-hydroxyphenyl)phenol, 95% in scientific research. It could be used in the development of new drugs, as it has been shown to interact with a variety of enzymes and proteins. In addition, it could be used in the development of new analytical techniques, as it has a wide range of properties. Furthermore, it could be used in the development of new materials, such as polymers and composites. Finally, it could be used in the development of new biocatalysts and bioprocesses.

Synthesis Methods

2-Cyano-4-(3-hydroxyphenyl)phenol, 95% can be synthesized using a variety of methods. The most common method is the reaction of 2-cyano-4-hydroxybenzaldehyde and 3-hydroxyphenol in an aqueous solution. The reaction is catalyzed by a strong acid, such as sulfuric acid. The reaction is typically carried out at temperatures between 40 and 60 °C, and the yield is typically between 95 and 98%.

Scientific Research Applications

2-Cyano-4-(3-hydroxyphenyl)phenol, 95% has been widely used in scientific research, particularly in biochemical and physiological studies. It has been used as a reagent in enzyme assays, as a stabilizer in protein purification, and as a catalyst in organic syntheses. In addition, it has been used to study the mechanism of action of various enzymes and proteins, as well as to study the structure and function of various cellular components.

properties

IUPAC Name

2-hydroxy-5-(3-hydroxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c14-8-11-6-10(4-5-13(11)16)9-2-1-3-12(15)7-9/h1-7,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTISFASLPZFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684623
Record name 3',4-Dihydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4-(3-hydroxyphenyl)phenol

CAS RN

1261918-86-8
Record name 3',4-Dihydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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